

Technical Guide: Physicochemical Properties of 2-Methoxy-5-sulfamoylbenzoic Acid-d3

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Compound of Interest

Compound Name: 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Cat. No.: B1147349

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of the deuterated stable isotope, **2-Methoxy-5-sulfamoylbenzoic Acid-d3**. This compound is a labeled analog of 2-Methoxy-5-sulfamoylbenzoic acid, a metabolite of the antipsychotic drug Sulpiride.[1] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, enabling precise differentiation from its unlabeled counterpart.

Quantitative Data Summary

The key physicochemical properties of **2-Methoxy-5-sulfamoylbenzoic Acid-d3** and its non-deuterated analog are summarized in the table below for direct comparison.

Property	2-Methoxy-5-sulfamoylbenzoic Acid-d3	2-Methoxy-5-sulfamoylbenzoic Acid (non-deuterated)
Molecular Weight	234.24 g/mol [1]	231.23 g/mol [2][3]
Molecular Formula	C ₈ H ₆ D ₃ NO ₅ S[1][4]	C ₈ H ₉ NO ₅ S[2][3]
CAS Number	123958-85-0[1][4]	22117-85-7[2][3][4][5]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

While specific experimental protocols for the lot-to-lot analysis of **2-Methoxy-5-sulfamoylbenzoic Acid-d3** are proprietary to the manufacturers, the molecular weight is routinely confirmed using high-resolution mass spectrometry (HRMS). The general workflow for such an analysis is outlined below.

Objective: To determine the accurate mass of the analyte and confirm its elemental composition.

Methodology:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
- **Infusion and Ionization:** The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically performed in negative ion mode to deprotonate the carboxylic acid, forming the $[M-H]^-$ ion.
- **Mass Analysis:** The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. The analyzer is calibrated prior to the analysis to ensure high mass accuracy.
- **Data Acquisition:** The instrument scans a relevant mass-to-charge (m/z) range to detect the molecular ion of interest.
- **Data Analysis:** The resulting spectrum is analyzed to identify the peak corresponding to the $[M-H]^-$ ion of **2-Methoxy-5-sulfamoylbenzoic Acid-d3**. The measured monoisotopic mass is then compared to the theoretical exact mass calculated from its elemental formula ($C_8H_6D_3NO_5S$) to confirm the identity and isotopic enrichment of the compound.

Visualizations

Logical Relationship of Isotopic Labeling

The following diagram illustrates the structural relationship between the non-deuterated compound and its deuterated analog, highlighting the substitution that results in the difference in their respective molecular weights.

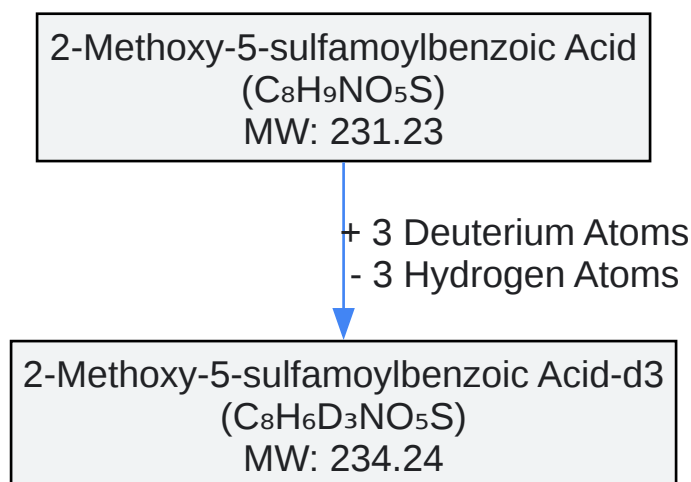


Figure 1. Isotopic Labeling of 2-Methoxy-5-sulfamoylbenzoic Acid

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Figure 1. Isotopic Labeling of 2-Methoxy-5-sulfamoylbenzoic Acid

Experimental Workflow for Molecular Weight Determination

The diagram below outlines the typical experimental workflow for determining the molecular weight of a chemical standard like **2-Methoxy-5-sulfamoylbenzoic Acid-d₃**.

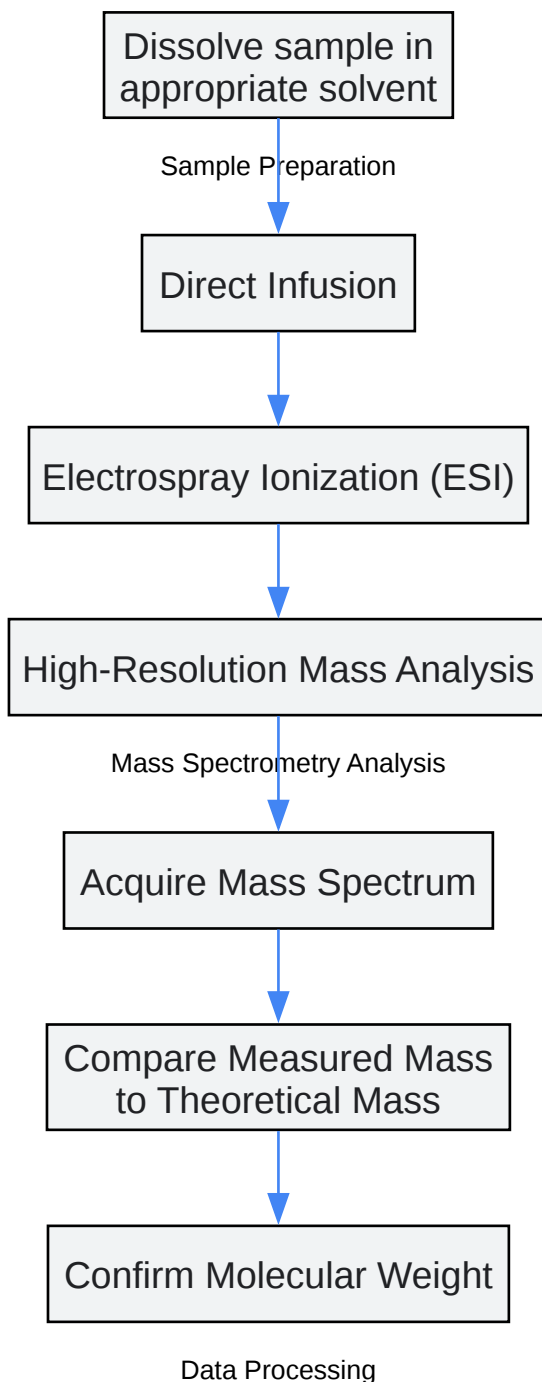


Figure 2. Workflow for Molecular Weight Confirmation

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Figure 2. Workflow for Molecular Weight Confirmation

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